

Discovery and history of 5-m-Tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-m-Tolyl-2H-pyrazol-3-ylamine**

Cat. No.: **B346378**

[Get Quote](#)

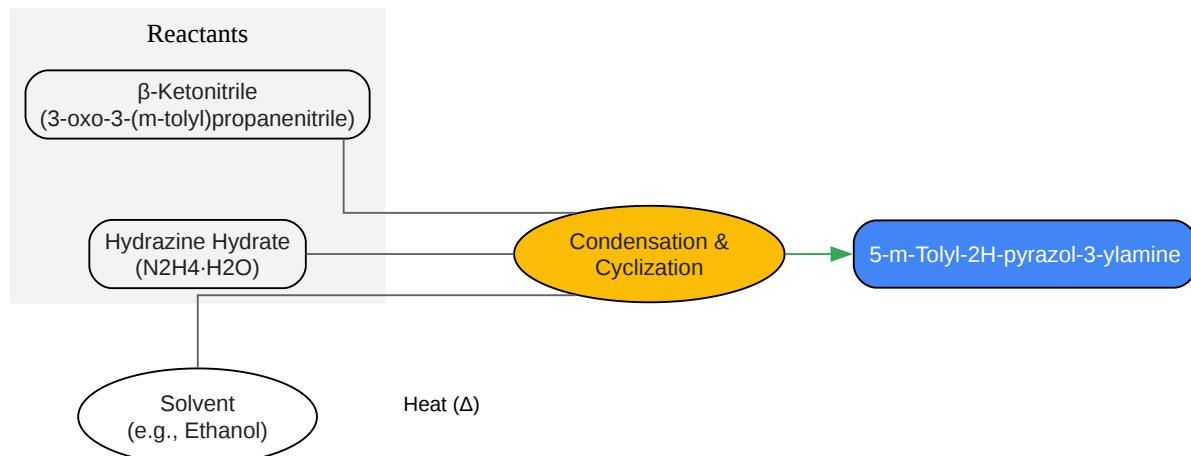
An In-Depth Technical Guide to **5-m-Tolyl-2H-pyrazol-3-ylamine**: Discovery, Synthesis, and Applications

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. This technical guide focuses on a representative member of this class, **5-m-Tolyl-2H-pyrazol-3-ylamine** (also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine). We delve into the history of its synthetic origins, provide detailed experimental protocols, summarize its physicochemical properties, and explore its application as a key building block in the development of potent kinase inhibitors for oncological research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rise of the Aminopyrazole Scaffold

Pyrazole derivatives are of significant interest to the scientific community due to their wide range of biological activities.^[1] Within this family, aminopyrazoles have emerged as particularly valuable, serving as preferred precursors for a multitude of biologically and medicinally important compounds.^[2] Their utility is highlighted by their presence in approved drugs and advanced clinical candidates.


The 3-aminopyrazole core, in particular, has been identified as a critical pharmacophore for kinase inhibition. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The 3-aminopyrazole scaffold provides an ideal framework for designing molecules that can fit into the ATP-binding pocket of kinases with high affinity and selectivity.

5-m-Tolyl-2H-pyrazol-3-ylamine is a versatile chemical intermediate that embodies the structural features required for this purpose.^[3] It serves as a foundational building block for creating libraries of compounds aimed at various therapeutic targets, making a detailed understanding of its synthesis and properties essential for researchers in the field.^[3]

Discovery and General Synthesis

While a singular "discovery" paper for **5-m-Tolyl-2H-pyrazol-3-ylamine** is not prominent in the literature, its origins are rooted in the well-established chemistry of pyrazole synthesis. The most common and robust method for producing 3-aminopyrazoles is the condensation of a β -ketonitrile with hydrazine.^{[2][4]} This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the stable aminopyrazole ring.^[4]

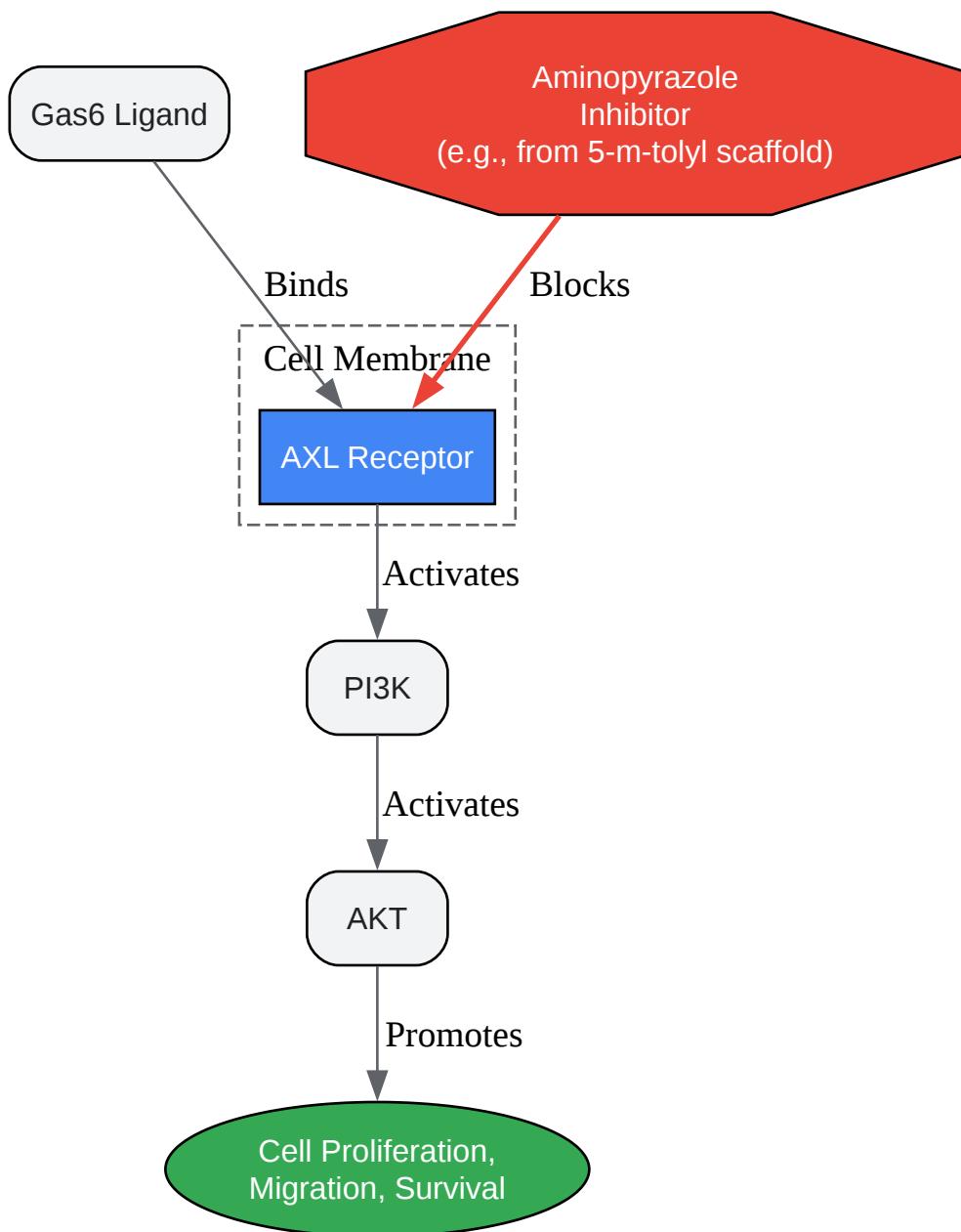
The general synthetic pathway is illustrated below. The reaction involves the cyclization of a β -ketonitrile with hydrazine, a versatile method that allows for a wide variety of substituents on the pyrazole ring.

[Click to download full resolution via product page](#)

General synthesis of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

Physicochemical and Analytical Data

5-m-Tolyl-2H-pyrazol-3-ylamine is a stable organic compound typically supplied as a solid. Its key identifiers and properties are summarized in the table below. The analytical data is representative for this class of molecules, based on a closely related analog.[5]


Property	Value	Reference
IUPAC Name	5-(3-methylphenyl)-1H-pyrazol-3-amine	N/A
CAS Number	80568-96-3	[6]
Molecular Formula	C ₁₀ H ₁₁ N ₃	[6]
Molecular Weight	173.22 g/mol	[6]
LCMS (M+H) ⁺	Calculated: 173.10, Found: 174.30	[5]
Purity (Typical)	>93% (by HPLC)	[5]

Applications in Drug Discovery: Targeting Kinase Pathways

The 3-aminopyrazole scaffold is a validated starting point for the design of inhibitors targeting various protein kinases. Aberrant signaling through kinase pathways, such as those involving Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase, is a known driver of cancer progression, promoting cell proliferation, migration, and drug resistance.[7][8]

- **FGFR Inhibition:** Aminopyrazole derivatives have been developed as potent covalent inhibitors of FGFR2 and FGFR3, including against gatekeeper resistance mutations that limit the efficacy of existing drugs.[7][9][10]
- **AXL Inhibition:** The AXL receptor tyrosine kinase is another promising anticancer target.[8] Upon binding its ligand, Gas6, AXL activates downstream pathways like PI3K/AKT, which are critical for cell survival and migration.[8] Novel 3-aminopyrazole derivatives have been designed as highly potent and selective AXL inhibitors, demonstrating significant antitumor efficacy in preclinical models.[8][11]

The diagram below illustrates a simplified representation of the AXL signaling pathway, a common target for aminopyrazole-based inhibitors.

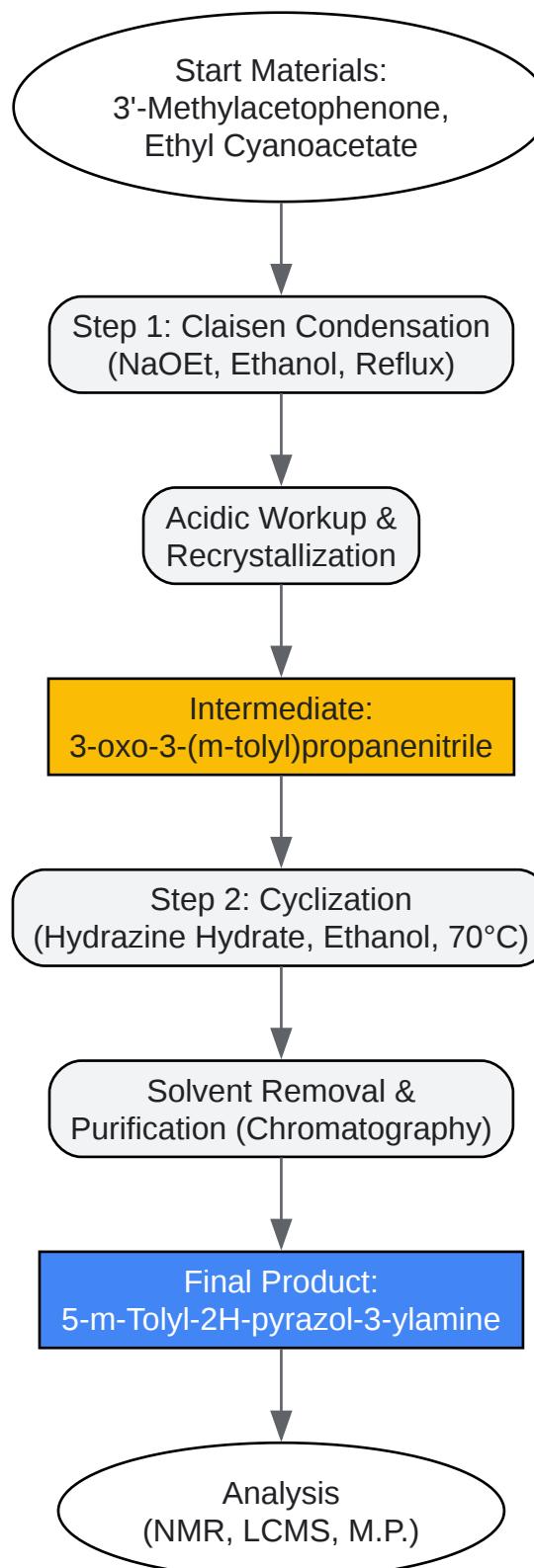
[Click to download full resolution via product page](#)

Targeting the AXL kinase signaling pathway.

Detailed Experimental Protocols

The synthesis of **5-m-Tolyl-2H-pyrazol-3-ylamine** can be reliably achieved via a two-step process: (1) Claisen condensation to form the β -ketonitrile intermediate, and (2) cyclization with hydrazine.

Step 1: Synthesis of 3-oxo-3-(m-tolyl)propanenitrile


- Materials: 3'-Methylacetophenone, ethyl cyanoacetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid (1M).
- Procedure: a. Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N_2 or Ar). b. To this solution, add ethyl cyanoacetate dropwise at room temperature. c. Following the addition, add 3'-methylacetophenone dropwise. d. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC. e. After cooling to room temperature, pour the mixture into ice-cold water and acidify to pH 4-5 with 1M HCl to precipitate the product. f. Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the β -ketonitrile intermediate.

Step 2: Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

This protocol is adapted from a standard procedure for analogous compounds.[\[5\]](#)

- Materials: 3-oxo-3-(m-tolyl)propanenitrile, hydrazine hydrate ($NH_2NH_2 \cdot H_2O$), ethanol.
- Procedure: a. To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in ethanol (approx. 0.3 M), add hydrazine hydrate (1.5 eq). b. Heat the reaction mixture to 70 °C and maintain for 16 hours. Monitor the reaction progress by TLC or LCMS. c. Upon completion, cool the reaction to room temperature. d. Concentrate the mixture under reduced pressure to remove the solvent. e. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield **5-m-Tolyl-2H-pyrazol-3-ylamine**.

The overall experimental workflow is depicted in the following diagram.

[Click to download full resolution via product page](#)

Two-step synthesis and purification workflow.

Conclusion

5-m-Tolyl-2H-pyrazol-3-ylamine stands as a valuable and versatile chemical building block within the broader context of medicinal chemistry and drug discovery. Its straightforward and high-yielding synthesis, combined with the proven success of the 3-aminopyrazole scaffold in targeting disease-relevant protein kinases, ensures its continued importance. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in the rational design of novel therapeutics, particularly in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemimpex.com [chemimpex.com]
- 4. soc.chim.it [soc.chim.it]
- 5. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Discovery and history of 5-m-Tolyl-2H-pyrazol-3-ylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b346378#discovery-and-history-of-5-m-tolyl-2h-pyrazol-3-ylamine\]](https://www.benchchem.com/product/b346378#discovery-and-history-of-5-m-tolyl-2h-pyrazol-3-ylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com